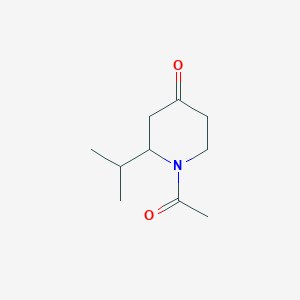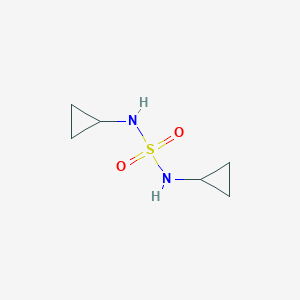
N-(Cyclopropylsulfamoyl)Cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylsulfamoyl)Cyclopropanamine is a compound that features a cyclopropane ring bonded to a sulfamoyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylsulfamoyl)Cyclopropanamine typically involves the reaction of cyclopropylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylsulfamoyl)Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylsulfamoyl ketones or aldehydes.
Reduction: Formation of cyclopropylsulfamoyl amines.
Substitution: Formation of substituted cyclopropylsulfamoyl derivatives.
Applications De Recherche Scientifique
N-(Cyclopropylsulfamoyl)Cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylsulfamoyl)Cyclopropanamine involves its interaction with specific molecular targets. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler compound with a similar cyclopropane ring but lacking the sulfamoyl group.
N-(Cyclopropylsulfamoyl)Cyclopropanone: Similar structure but with a ketone group instead of an amine group.
Uniqueness
N-(Cyclopropylsulfamoyl)Cyclopropanamine is unique due to the presence of both a sulfamoyl group and an amine group attached to the cyclopropane ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
923271-25-4 |
|---|---|
Formule moléculaire |
C6H12N2O2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
N-(cyclopropylsulfamoyl)cyclopropanamine |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,7-5-1-2-5)8-6-3-4-6/h5-8H,1-4H2 |
Clé InChI |
ZOQDOPYXZSNICA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NS(=O)(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

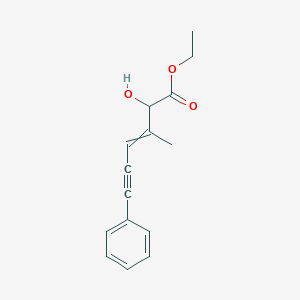
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
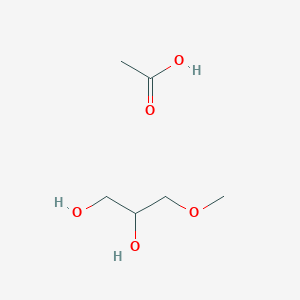
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
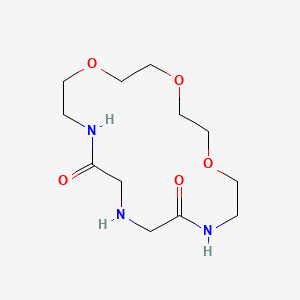
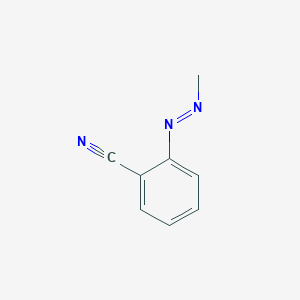
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
